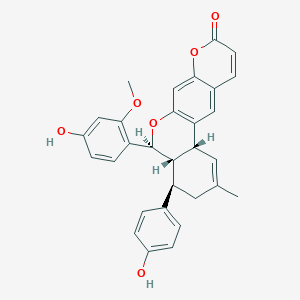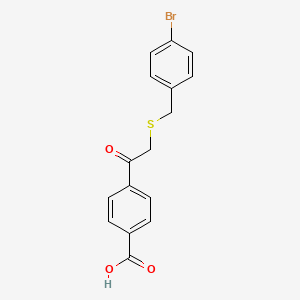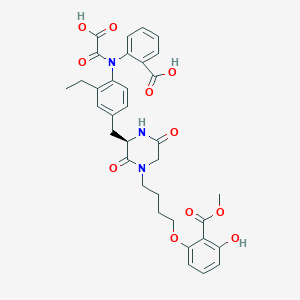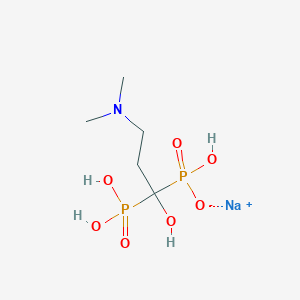
Olpadronic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olpadronic acid sodium salt involves the reaction of dimethylamine with 1-hydroxypropane-1,1-diyl bisphosphonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Olpadronic acid sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. These reactions are essential for its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, which facilitate the substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of this compound are various substituted bisphosphonates, which retain the core structure of the parent compound .
Scientific Research Applications
Olpadronic acid sodium salt has a wide range of scientific research applications:
Mechanism of Action
Olpadronic acid sodium salt exerts its effects by binding to hydroxyapatite in bone tissue, thereby inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition reduces bone turnover and helps maintain bone density. The molecular targets of this compound include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Alendronic acid: Another bisphosphonate used to treat osteoporosis and Paget’s disease.
Zoledronic acid: A potent bisphosphonate used in the treatment of bone metastasis and hypercalcemia.
Ibandronic acid: Used for the prevention and treatment of osteoporosis.
Uniqueness: Olpadronic acid sodium salt is unique in its specific binding affinity and inhibitory effects on osteoclasts, making it particularly effective in managing bone-related conditions in cancer patients . Its distinct molecular structure also allows for targeted therapeutic applications with minimal side effects compared to other bisphosphonates .
Properties
Molecular Formula |
C5H14NNaO7P2 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
sodium;[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]-hydroxyphosphinate |
InChI |
InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
InChI Key |
DXTIBTHCHBZFJG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)

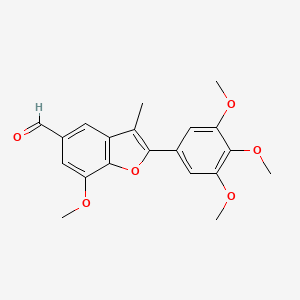
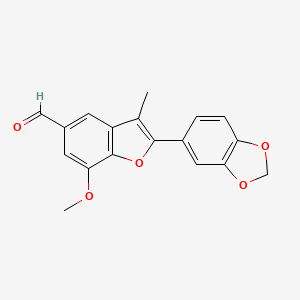
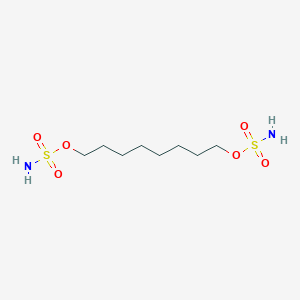

![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
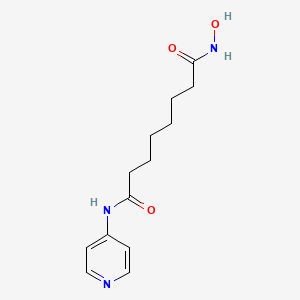
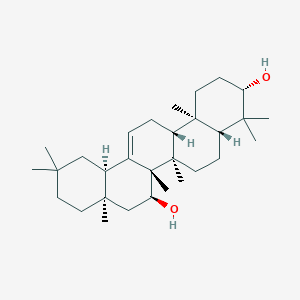
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
